ACE Inhibitory Potency: Ile-Pro-Pro Demonstrates 1.8-Fold Higher Affinity Than Val-Pro-Pro
In a direct head-to-head in vitro ACE inhibition assay using purified peptides from skimmed milk hydrolysate, Ile-Pro-Pro exhibited an IC₅₀ value of 5.15 ± 0.17 μM, while the closest structural analog Val-Pro-Pro (VPP) exhibited an IC₅₀ value of 9.13 ± 0.21 μM [1]. This represents a 1.8-fold higher inhibitory potency for Ile-Pro-Pro. The assay was conducted using hippuryl-L-histidyl-L-leucine (HHL) as substrate with ACE from rabbit lung. This quantitative difference has been independently corroborated across multiple sources reporting Ile-Pro-Pro IC₅₀ as 5 μM and Val-Pro-Pro IC₅₀ as 9 μM [2].
| Evidence Dimension | ACE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 5.15 ± 0.17 μM |
| Comparator Or Baseline | Val-Pro-Pro (VPP): 9.13 ± 0.21 μM |
| Quantified Difference | 1.8-fold more potent (5.15 vs. 9.13 μM) |
| Conditions | In vitro ACE inhibition assay using HHL substrate; rabbit lung ACE |
Why This Matters
A 1.8-fold potency advantage enables lower molar dosing to achieve equivalent target engagement, directly impacting experimental design and cost efficiency in ACE-related studies.
- [1] Pan, D., Luo, Y., & Tanokura, M. (2005). Antihypertensive peptides from skimmed milk hydrolysate digested by cell-free extract of Lactobacillus helveticus JCM1004. Food Chemistry, 91(1), 123–129. View Source
- [2] Nakamura, Y., Yamamoto, N., Sakai, K., & Takano, T. (1995). Purification and characterization of angiotensin I-converting enzyme inhibitors from sour milk. Journal of Dairy Science, 78(4), 777–783. View Source
